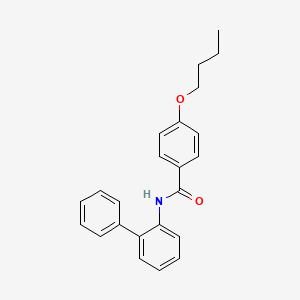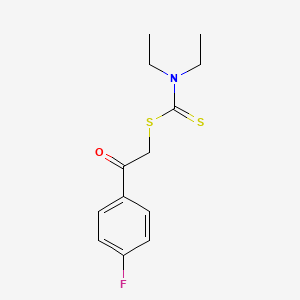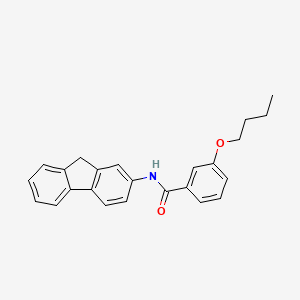
N-2-biphenylyl-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-4-butoxybenzamide, also known as BPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-4-butoxybenzamide is not fully understood. However, it has been reported to interact with the endocannabinoid system, specifically the CB2 receptor. N-2-biphenylyl-4-butoxybenzamide has been shown to bind to the CB2 receptor and inhibit its activation, resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-2-biphenylyl-4-butoxybenzamide has also been reported to exhibit analgesic properties by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and purify. Additionally, N-2-biphenylyl-4-butoxybenzamide has been extensively studied, and its pharmacological properties are well-known. However, N-2-biphenylyl-4-butoxybenzamide has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-2-biphenylyl-4-butoxybenzamide. One potential direction is the development of N-2-biphenylyl-4-butoxybenzamide analogs with improved pharmacological properties. Additionally, the mechanism of action of N-2-biphenylyl-4-butoxybenzamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the potential toxicity of N-2-biphenylyl-4-butoxybenzamide needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-2-biphenylyl-4-butoxybenzamide is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide interacts with the endocannabinoid system and exhibits a range of biochemical and physiological effects. While N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments, its potential toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of N-2-biphenylyl-4-butoxybenzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-2-biphenylyl-4-butoxybenzamide involves the reaction of 2-biphenylamine and 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-2-biphenylyl-4-butoxybenzamide. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
4-butoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-17-26-20-15-13-19(14-16-20)23(25)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPHUHGLRTQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)


![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)

![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)


![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)